N-Succinimidyl 6-(2,4-Dinitroanilino)hexanoate
Overview
Description
“N-Succinimidyl 6-(2,4-Dinitroanilino)hexanoate”, also known as DNP-X, SE, is an amine-reactive building block used for developing a probe, which can be recognized by anti-DNP antibodies . It has a molecular formula of C16H18N4O8 .
Molecular Structure Analysis
The IUPAC name for this compound is (2,5-dioxopyrrolidin-1-yl) 6-(2,4-dinitroanilino)hexanoate . The InChI and Canonical SMILES strings are also available for further structural analysis .Physical And Chemical Properties Analysis
The molecular weight of “N-Succinimidyl 6-(2,4-Dinitroanilino)hexanoate” is 394.34 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 9 . The XLogP3-AA value is 2.1 .Scientific Research Applications
1. Polyacrylamide Gel Preparation
- Summary of Application: N-Succinimidyl 6-(2,4-Dinitroanilino)hexanoate is used as a crosslinker in the preparation of polyacrylamide (PA) gels, which are widely used to study cell-extracellular matrix mechanical interactions .
- Methods of Application: The preparation of PA gels involves exposing excess N-hydroxysuccinimidyl-acrylamide (NHS-AA) ester to the gel surface to obtain NHS-AA ester-containing PA gels with a uniform ECM protein coating and stiffness similar to that of sulfo-SANPAH-containing PA gels .
- Results or Outcomes: The biological behavior of MCF7 and MCF10A cells were similar on NHS-AA ester and sulfo-SANPAH gels. Acini formation in Matrigel overlay culture were also consistent on NHS-AA ester and sulfo-SANPAH gels .
2. Development of Probes Recognized by Anti-DNP Antibodies
- Summary of Application: N-Succinimidyl 6-(2,4-Dinitroanilino)hexanoate is used as an amine-reactive building block for developing a probe that can be recognized by anti-DNP antibodies .
- Methods of Application: The compound is used as an amine-reactive FRET quencher paired with Trp or Tyr .
- Results or Outcomes: The specific results or outcomes of this application are not provided in the source .
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-(2,4-dinitroanilino)hexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O8/c21-14-7-8-15(22)18(14)28-16(23)4-2-1-3-9-17-12-6-5-11(19(24)25)10-13(12)20(26)27/h5-6,10,17H,1-4,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBNUJCDIAGXNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584259 | |
Record name | 1-{[6-(2,4-Dinitroanilino)hexanoyl]oxy}pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Succinimidyl 6-(2,4-Dinitroanilino)hexanoate | |
CAS RN |
82321-04-8 | |
Record name | 1-{[6-(2,4-Dinitroanilino)hexanoyl]oxy}pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Succinimidyl 6-(2,4-Dinitroanilino)hexanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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